molecular formula C8H8N4O B2926838 (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 857653-92-0

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Katalognummer B2926838
CAS-Nummer: 857653-92-0
Molekulargewicht: 176.179
InChI-Schlüssel: VWSKAKZXPVMTLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure . Specifically, this compound contains a pyridine ring and an oxadiazole ring, both of which are nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of “(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine” would likely be influenced by the presence of the pyridine and oxadiazole rings. For instance, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a similar compound, features a planar central moiety with adjacent moieties out of the plane .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The core structure of this compound lends itself to the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can be used to synthesize triazolopyridines, a family of compounds with significant pharmaceutical applications. These include antibacterial, antifungal, anxiolytic, herbicidal, and pesticidal properties, as well as acting as inhibitors of mitogen-activated protein kinases .

Development of Antifibrotic Agents

This compound could be modified to create novel pyrimidine derivatives, which have shown promise in the study of anti-fibrosis activity. Fibrosis is a pathological condition characterized by excessive tissue scarring, and compounds that can mitigate this process are of high therapeutic interest .

Pharmaceutical Applications

Due to the structural similarity of the pyridine and oxadiazole moieties to nucleic acid components, derivatives of this compound may be explored for their potential use in pharmaceuticals. They could act as analogs or inhibitors that interact with biological macromolecules, offering a pathway to develop new drugs .

Agricultural Chemistry

In agricultural chemistry, such compounds can be explored for their herbicidal and pesticidal activities. By interfering with specific biological pathways in weeds or pests, they can provide a targeted approach to crop protection without harming the plants .

Material Science

The compound’s ability to form crystalline structures with specific properties makes it a candidate for material science research. Its derivatives could be used in the development of organic semiconductors, photovoltaic materials, or as part of catalytic systems .

Biochemical Research

In biochemical research, the compound can be used as a building block for more complex molecules that can serve as probes or inhibitors in enzymatic reactions. This can help in understanding the mechanism of action of various enzymes and in the development of enzyme inhibitors .

Eigenschaften

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSKAKZXPVMTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (6.5 ml) was added to a solution of (3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)carbamic acid tert-butyl ester (Preparation 8, 420 mg, 1.52 mmol in CH2Cl2 (10 ml) and the mixture stirred at rt for 2 h. The solvent was evaporated and the residue dissolved in EtOAc (100 ml). After washing with saturated aqueous Na2CO3 (25 ml), the aqueous phase was re-extracted with 5% MeOH in CH2Cl2 (7×25 ml) and the combined organic phases dried (MgSO4). The solvent was removed to afford the title compound: RT=0.25 min; m/z (ES+)=177.1 [M+H]+.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.